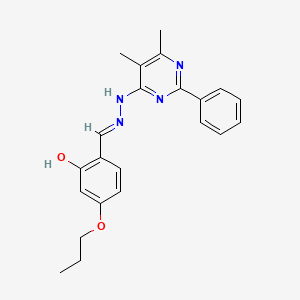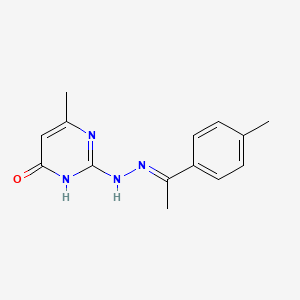![molecular formula C24H20N4O B3719536 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719536.png)
2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
説明
2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as HMPH, is a synthetic compound that has been widely studied for its potential use in scientific research. HMPH is a hydrazone derivative of 2-hydroxybenzaldehyde and pyrimidine, which has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone induces DNA damage and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell cycle progression. 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the major advantages of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its potent antitumor activity, which makes it a promising candidate for the development of new cancer drugs. However, 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential avenue of research is the development of new drug formulations that can improve the solubility and bioavailability of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone. Another area of research is the identification of new targets for 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, which may lead to the development of new drugs with different mechanisms of action. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone in vivo.
In conclusion, 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the development of new cancer drugs. While there are some limitations to its use in lab experiments, 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has shown promise as a potent antitumor agent with a unique mechanism of action. Further research is needed to fully understand the potential applications of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone and to develop new drugs based on this compound.
科学的研究の応用
2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use in scientific research. One of the most promising applications of 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is in the development of new drugs for the treatment of cancer. Studies have shown that 2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone exhibits potent antitumor activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17-11-13-19(14-12-17)22-15-21(18-7-3-2-4-8-18)26-24(27-22)28-25-16-20-9-5-6-10-23(20)29/h2-16,29H,1H3,(H,26,27,28)/b25-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGFZULTXULHV-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719458.png)

![benzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719470.png)
![2-furaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719472.png)
![4-hydroxybenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719487.png)
![dipropyl {amino[(2-hydroxyethyl)amino]methylene}malonate](/img/structure/B3719495.png)



![2-hydroxy-3-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3719518.png)



![2-hydroxy-4-propoxybenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719555.png)